molecular formula C11H14O3 B1347327 Methyl 3-(benzyloxy)propanoate CAS No. 4126-60-7

Methyl 3-(benzyloxy)propanoate

Cat. No.: B1347327
CAS No.: 4126-60-7
M. Wt: 194.23 g/mol
InChI Key: PLLAGNDLRNXFLU-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)propanoate: is an organic compound with the molecular formula C11H14O3 . It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of a benzyloxy group attached to a propanoate ester, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Propanoic Acid: One common method involves the benzylation of propanoic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.

    Esterification: Another method involves the esterification of 3-hydroxypropanoic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of methyl 3-(benzyloxy)propanoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of 3-hydroxypropanoic acid with benzyl alcohol, followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-(benzyloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used as a building block for the synthesis of bioactive compounds. Its derivatives have been studied for their potential therapeutic properties .

Industry: In the industrial sector, it is used in the manufacture of polymers and resins. It also finds applications in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)propanoate involves its ability to undergo various chemical transformations. The benzyloxy group can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(benzyloxy)propanoate is unique due to its specific combination of a benzyloxy group and a propanoate ester. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLAGNDLRNXFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290364
Record name Methyl 3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4126-60-7
Record name 4126-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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